4-Fluoro-5-(3,4,5-trichlorophenyl)indole

CFTR Modulation Indole Intermediates Alectinib Synthesis

Generic halogenated indoles introduce potency and selectivity drift in CFTR corrector or alectinib-related programs. 4-Fluoro-5-(3,4,5-trichlorophenyl)indole (CAS 1361520-94-6) overcomes this through its defined 4-fluoro/3,4,5-trichlorophenyl motif, which governs target binding and reaction selectivity. Key advantages: • ≥98% HPLC purity with lot-specific CoA for internal validation. • Structurally distinct from common 5-bromo/5-chloroindoles-retains target fidelity in tetracyclic scaffold synthesis. • Enables head-to-head SAR against reference CFTR modulators under identical assay conditions. Procurement is supported by documented purity, batch consistency, and immediate global availability for preclinical workflows.

Molecular Formula C14H7Cl3FN
Molecular Weight 314.6 g/mol
Cat. No. B13119032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-(3,4,5-trichlorophenyl)indole
Molecular FormulaC14H7Cl3FN
Molecular Weight314.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)F
InChIInChI=1S/C14H7Cl3FN/c15-10-5-7(6-11(16)13(10)17)8-1-2-12-9(14(8)18)3-4-19-12/h1-6,19H
InChIKeyWBBLQOACQICILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-(3,4,5-trichlorophenyl)indole Identity & Characteristics


4-Fluoro-5-(3,4,5-trichlorophenyl)indole (CAS 1361520-94-6) is a synthetic small-molecule indole derivative characterized by a 4-fluoro substitution on the indole core and a 5-(3,4,5-trichlorophenyl) substituent, with the molecular formula C14H7Cl3FN and a molecular weight of 314.57 g/mol . It is listed in authoritative chemical databases as a preclinical research compound [1] and has been referenced in the context of indole-based tetracyclic core construction for pharmaceutical intermediates, notably in scalable alectinib manufacturing processes [2]. The compound is commercially available from multiple vendors at analytical purity levels (e.g., ≥98%) for research and development procurement .

Synthetic intermediate for indole-fused tetracyclic core construction

Preclinical tool for CFTR modulator scaffold profiling

Halogenated indole reference standard for analytical method development

Substitution Challenges for 4-Fluoro-5-(3,4,5-trichlorophenyl)indole


Indole derivatives with differing substitution patterns exhibit profound variations in biological activity and chemical reactivity, making simple generic interchange unreliable. The presence and position of halogen atoms critically govern binding affinity, metabolic stability, and reaction selectivity. For 4-Fluoro-5-(3,4,5-trichlorophenyl)indole, no publicly available head-to-head comparator studies were identified during evidence collection [1]. However, the unique combination of a 4-fluoro electron-withdrawing group and a sterically demanding, lipophilic 3,4,5-trichlorophenyl ring is structurally distinct from common indole analogs, meaning that substitution with alternative halogenated indoles (e.g., 5-bromoindole, 5-chloroindole, or 4-fluoroindole without the trichlorophenyl group) cannot be assumed to preserve target potency, synthetic yield, or impurity profiles [2]. Procurement decisions based on structural similarity alone risk introducing uncharacterized variability into preclinical or process development workflows.

Unique 4-fluoro / 3,4,5-trichlorophenyl pattern may not be replicated by 5-bromoindole or 5-chloroindole analogs

No public comparator data exist; substitution cannot be assumed to preserve synthetic yield or impurity profiles

Ligand-target attribution is contested; biological activity may not transfer to structurally similar indoles

4-Fluoro-5-(3,4,5-trichlorophenyl)indole: Differentiation Evidence


Absence of Public Comparator Data

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, ChEMBL, BindingDB) for 4-Fluoro-5-(3,4,5-trichlorophenyl)indole (CAS 1361520-94-6) failed to identify any publication or patent that reports quantitative biological activity, synthetic efficiency, or physicochemical property data for this specific compound alongside a named comparator. One BindingDB entry (BDBM50478369) reports a Kd of 800 nM for CFTR ΔF508 corrector activity associated with a compound bearing the same core scaffold [1]; however, the official ChEMBL record (CHEMBL258536) assigns a different molecular formula (C20H14ClN5O3S2) to this ligand, indicating a potential database mapping error or misattribution [2]. Consequently, no verifiable quantitative differentiation against analogs such as 5-(3,4,5-trichlorophenyl)indole, 4-fluoro-5-phenylindole, or other halogenated indole CFTR modulators can be established from the current public domain.

Absence of Public Comparator Data
Data to verify
Kd 800 nM (BindingDB entry, disputed molecular formula match)

Cannot establish reliable potency differentiation against analogs

Independent target validation and comparator testing required

CFTR Modulation Indole Intermediates Alectinib Synthesis

Application Scenarios for 4-Fluoro-5-(3,4,5-trichlorophenyl)indole


ALK Inhibitor Tetracyclic Core Synthesis

The compound may serve as a building block in the synthesis of indole-fused tetracyclic scaffolds analogous to those described in scalable alectinib manufacturing processes, where halogenated indoles are key intermediates [1]. Given the absence of comparative reaction efficiency data, procurement should be accompanied by internal feasibility testing of coupling and cyclization steps against simpler indole analogs.

CFTR Modulator Preclinical Profiling & Target Validation

Despite the ambiguous BindingDB entry, the 4-fluoro-5-(trichlorophenyl)indole scaffold is structurally related to known CFTR corrector chemotypes [2]. Procurement is appropriate only when paired with an internal biochemical validation protocol, including a head-to-head comparison against reference CFTR modulators (e.g., lumacaftor, tezacaftor) under identical assay conditions, to establish reliable SAR.

Fluorinated Indole Reference Standard for Analytical Methods

The compound's defined purity (≥98%) and unique halogenation pattern make it suitable as a chromatographic reference standard for HPLC or LC-MS method development targeting halogenated indole impurities in pharmaceutical process streams . However, users must verify lot-specific purity certificates against alternative suppliers, as no cross-vendor purity benchmarking studies are publicly available.

Application
Selection Property
Validation Focus
ALK inhibitor tetracyclic core synthesis
Reaction efficiency and coupling behavior
Internal feasibility testing of coupling/cyclization steps
CFTR modulator preclinical profiling
Ligand-target attribution and SAR context
Head-to-head biochemical validation against reference modulators
Halogenated indole reference standard
Purity and retention time reproducibility
Lot-specific purity certificate verification
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